6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine
Description
6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine is a heterocyclic compound featuring a purine core substituted with a methyl group at the 7-position and a piperazine moiety linked to a 5-chloropyrimidine ring at the 6-position. This structure combines key pharmacophoric elements: the purine scaffold is associated with nucleotide mimicry, while the piperazine and chloropyrimidine groups enhance binding to biological targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-7-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN8/c1-21-9-20-12-11(21)13(19-8-18-12)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDHABBDTQCXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multi-step organic reactions. One common approach starts with the preparation of the chloropyrimidine derivative, which is then reacted with piperazine under controlled conditions to form the intermediate. This intermediate is subsequently coupled with a purine derivative to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Purine vs. Triazine/Pyrimidine Cores
- The target compound’s purine core distinguishes it from triazine-based analogs (e.g., Compound 1 in ), which are associated with CB2 receptor binding . Purines are more likely to interact with adenosine or kinase receptors due to nucleotide mimicry.
Substituent Effects
- Chloropyrimidine vs. Methylsulfanyl-Tetrahydropyran (): The 5-chloro group in the target compound provides an electron-withdrawing effect, stabilizing interactions with aromatic residues in binding pockets. In contrast, the methylsulfanyl and tetrahydropyran groups in ’s analog increase lipophilicity, favoring CNS penetration .
- Piperazine Linkers: The piperazine moiety in the target compound is analogous to impurities in , suggesting shared synthetic intermediates. However, the spirodecane-dione impurity () introduces conformational rigidity, altering bioavailability .
Research Implications and Gaps
- Further studies should evaluate affinity for adenosine A₂A or phosphodiesterase (PDE) targets.
- Metabolic Stability: The 5-chloro group may reduce metabolic clearance compared to methylsulfanyl or ethoxy substituents, as seen in and .
Biological Activity
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a purine backbone substituted with a piperazine moiety and a chloropyrimidine group. Its molecular formula is , with a molecular weight of approximately 305.79 g/mol. The structural formula can be represented as follows:
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases, which play critical roles in cell signaling pathways related to cancer progression.
- Antitumor Activity : Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Preliminary data suggest that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
In Vitro Studies
Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
These results indicate significant cytotoxicity across various cancer types, highlighting the compound's potential as an anticancer agent.
In Vivo Studies
In vivo studies using murine models have shown promising results in terms of tumor reduction and survival rates when treated with the compound.
- Tumor Xenograft Models : Mice implanted with human tumor cells exhibited reduced tumor size when treated with the compound compared to controls.
- Survival Rates : Increased survival rates were noted in treated groups, suggesting efficacy in halting tumor progression.
Case Studies
A notable case study involved a patient with advanced non-small cell lung cancer who was treated with a regimen including this compound. The patient experienced significant tumor shrinkage and improved quality of life metrics over a six-month period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
